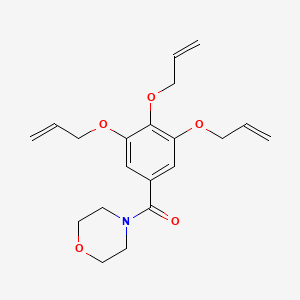
Morpholine, 4-(3,4,5-triallyloxybenzoyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3,4,5-Tris(allyloxy)benzoyl]morpholine is an organic compound with the molecular formula C20H25NO5. It is characterized by the presence of a morpholine ring attached to a benzoyl group, which is further substituted with three allyloxy groups at the 3, 4, and 5 positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4,5-Tris(allyloxy)benzoyl]morpholine typically involves the reaction of 3,4,5-tris(allyloxy)benzoic acid with morpholine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: 3,4,5-Tris(allyloxy)benzoic acid and morpholine.
Coupling Agent: Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4-[3,4,5-Tris(allyloxy)benzoyl]morpholine are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient purification methods, and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3,4,5-Tris(allyloxy)benzoyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy groups can yield epoxides, while reduction of the benzoyl group can produce benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals or therapeutic agents.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The specific mechanism of action of 4-[3,4,5-Tris(allyloxy)benzoyl]morpholine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of the morpholine ring and allyloxy groups may allow it to bind to specific sites on proteins or other biomolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[3,4,5-Tris(methoxy)benzoyl]morpholine: Similar structure but with methoxy groups instead of allyloxy groups.
4-[3,4,5-Tris(ethoxy)benzoyl]morpholine: Similar structure but with ethoxy groups instead of allyloxy groups.
Uniqueness
4-[3,4,5-Tris(allyloxy)benzoyl]morpholine is unique due to the presence of allyloxy groups, which can undergo various chemical transformations, providing versatility in synthetic applications. The combination of the morpholine ring and the tris(allyloxy)benzoyl moiety also contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64038-92-2 |
|---|---|
Molekularformel |
C20H25NO5 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
morpholin-4-yl-[3,4,5-tris(prop-2-enoxy)phenyl]methanone |
InChI |
InChI=1S/C20H25NO5/c1-4-9-24-17-14-16(20(22)21-7-12-23-13-8-21)15-18(25-10-5-2)19(17)26-11-6-3/h4-6,14-15H,1-3,7-13H2 |
InChI-Schlüssel |
DWYPPQMSNPLNQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC(=CC(=C1OCC=C)OCC=C)C(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


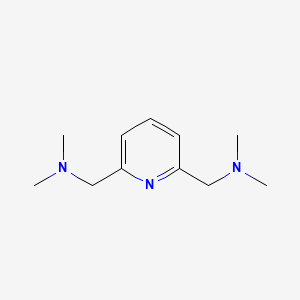
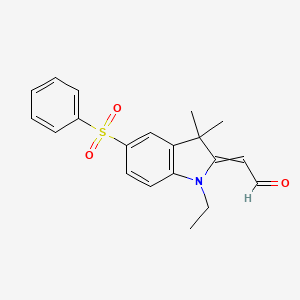
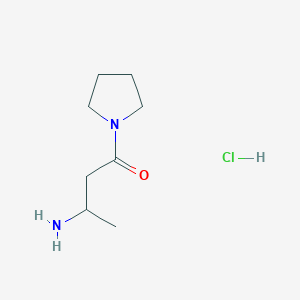
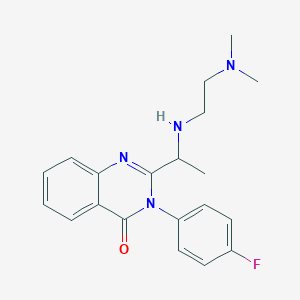

![5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B13938287.png)
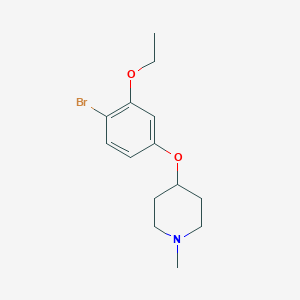


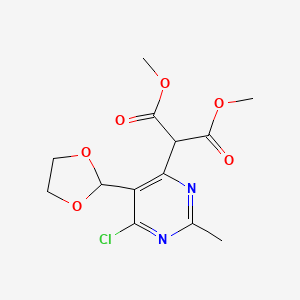
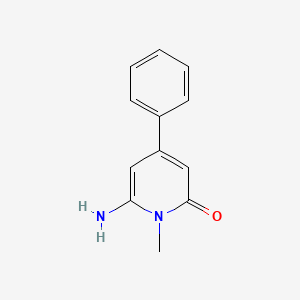
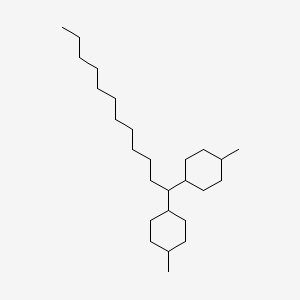
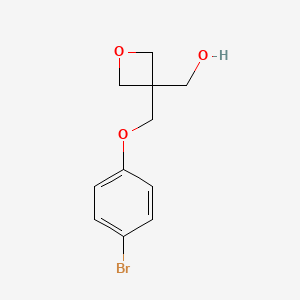
![2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13938343.png)
